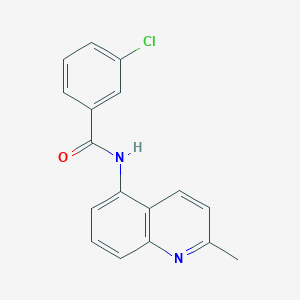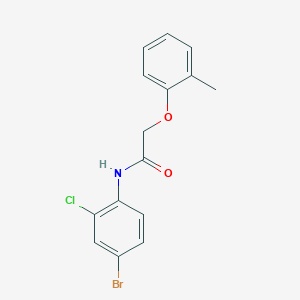
3-chloro-N-(2-methylquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-methylquinolin-5-yl)benzamide, also known as CQMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CQMA is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
Mechanism of Action
3-chloro-N-(2-methylquinolin-5-yl)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to downstream substrates. This leads to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to induce the degradation of CK2α, the catalytic subunit of the enzyme, by promoting its ubiquitination and proteasomal degradation.
Biochemical and Physiological Effects:
3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-chloro-N-(2-methylquinolin-5-yl)benzamide induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy. In viral infections, 3-chloro-N-(2-methylquinolin-5-yl)benzamide inhibits viral replication and reduces viral load. In animal models of neurodegenerative diseases, 3-chloro-N-(2-methylquinolin-5-yl)benzamide protects against cognitive impairment and neurodegeneration. However, the effects of 3-chloro-N-(2-methylquinolin-5-yl)benzamide on normal cells and tissues are not well understood and require further investigation.
Advantages and Limitations for Lab Experiments
3-chloro-N-(2-methylquinolin-5-yl)benzamide has several advantages for lab experiments such as its high potency and selectivity for CK2, its ability to induce apoptosis in cancer cells, and its potential as an antiviral agent. However, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has several limitations such as its low solubility in aqueous solutions, its potential toxicity to normal cells and tissues, and its limited in vivo stability. Therefore, further optimization of 3-chloro-N-(2-methylquinolin-5-yl)benzamide and its derivatives is required to overcome these limitations and improve its efficacy and safety.
Future Directions
There are several future directions for 3-chloro-N-(2-methylquinolin-5-yl)benzamide research such as the development of 3-chloro-N-(2-methylquinolin-5-yl)benzamide derivatives with improved solubility, stability, and efficacy, the investigation of 3-chloro-N-(2-methylquinolin-5-yl)benzamide's effects on normal cells and tissues, the evaluation of 3-chloro-N-(2-methylquinolin-5-yl)benzamide's potential as a therapeutic agent for various diseases, and the elucidation of the molecular mechanisms underlying 3-chloro-N-(2-methylquinolin-5-yl)benzamide's effects. In addition, the development of novel CK2 inhibitors based on the structure of 3-chloro-N-(2-methylquinolin-5-yl)benzamide could lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 3-chloro-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form 2-methylquinoline-5-carbonyl chloride, which is then reacted with 3-chlorobenzamide in the presence of triethylamine to yield 3-chloro-N-(2-methylquinolin-5-yl)benzamide. The purity of the synthesized compound can be verified using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
3-chloro-N-(2-methylquinolin-5-yl)benzamide has been widely used in scientific research due to its potential applications in various areas such as cancer therapy, neurodegenerative diseases, and viral infections. CK2 is overexpressed in various types of cancer and is associated with tumor progression and drug resistance. 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to inhibit the replication of various viruses such as HIV, HCV, and SARS-CoV-2, making it a potential antiviral agent. Furthermore, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C17H13ClN2O |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-chloro-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-8-9-14-15(19-11)6-3-7-16(14)20-17(21)12-4-2-5-13(18)10-12/h2-10H,1H3,(H,20,21) |
InChI Key |
JIROFWZWFNZIQU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)

![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)